

Application Notes and Protocols for Lymphocyte Separation using Lymphoprep™

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lymphoprep

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical parameters for the isolation of mononuclear cells (MNCs), including lymphocytes, from whole blood using **Lymphoprep™** density gradient medium. Adherence to these guidelines is crucial for achieving high yield and purity of the target cell population for downstream applications in research, diagnostics, and therapeutic development.

Principle of Separation

Lymphoprep™ is a sterile, ready-to-use density gradient medium with a density of 1.077 g/mL, designed for the isolation of MNCs from peripheral blood, bone marrow, and cord blood.[1][2] The methodology is based on the principle of density gradient centrifugation developed by Bøyum.[1][3] During centrifugation, erythrocytes and granulocytes, which have a higher density than mononuclear cells, sediment through the **Lymphoprep™** layer.[4][5] Mononuclear cells, having a lower density, are retained at the interface between the plasma and the density gradient medium.[4][5] The polysaccharide component of **Lymphoprep™** also promotes erythrocyte aggregation, which further facilitates their sedimentation.[5][6]

Data Presentation: Centrifugation Parameters

The following tables summarize the recommended centrifugation speeds and times for the separation of MNCs from whole blood using **Lymphoprep™** and for subsequent washing steps.

Table 1: Primary Centrifugation for Mononuclear Cell Separation

Parameter	Recommended Setting	Alternate Setting 1	Alternate Setting 2
Centrifugal Force	800 x g[7][8][9][10]	400 x g[11][12]	760 x g[13]
Time	20 minutes (for fresh blood)[7][8][9][10]	30 minutes[11][12]	Not specified
	30 minutes (if blood is stored > 2 hours)[7][8][9][10]		
Temperature	Room Temperature (18-25°C)[7][9][10]	Room Temperature (18-25°C)[12]	Not specified
Brake	Off[9][14]	Off[11]	Not specified
Rotor Type	Swing-out[7][8]	Not specified	Not specified

Table 2: Post-Separation Cell Washing Steps

Parameter	Recommendation 1	Recommendation 2	Recommendation 3
Centrifugal Force	250 x g[7][8]	300 x g[10]	160-260 x g[12]
Time	10 minutes[7][8]	8 minutes[10]	10 minutes[12]
Temperature	Room Temperature[7]	2-8°C[10]	Room Temperature[12]

Experimental Protocols

This section outlines a detailed protocol for the isolation of mononuclear cells from whole blood using **Lymphoprep™**.

Materials:

- **Lymphoprep™** (warmed to room temperature)[5][9]

- Anticoagulated whole blood (e.g., with EDTA, heparin)[7]
- 0.9% NaCl or Phosphate Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS)[7][14]
- Sterile centrifuge tubes (e.g., 15 mL or 50 mL)
- Sterile pipettes
- Centrifuge with a swing-out rotor[7][8]

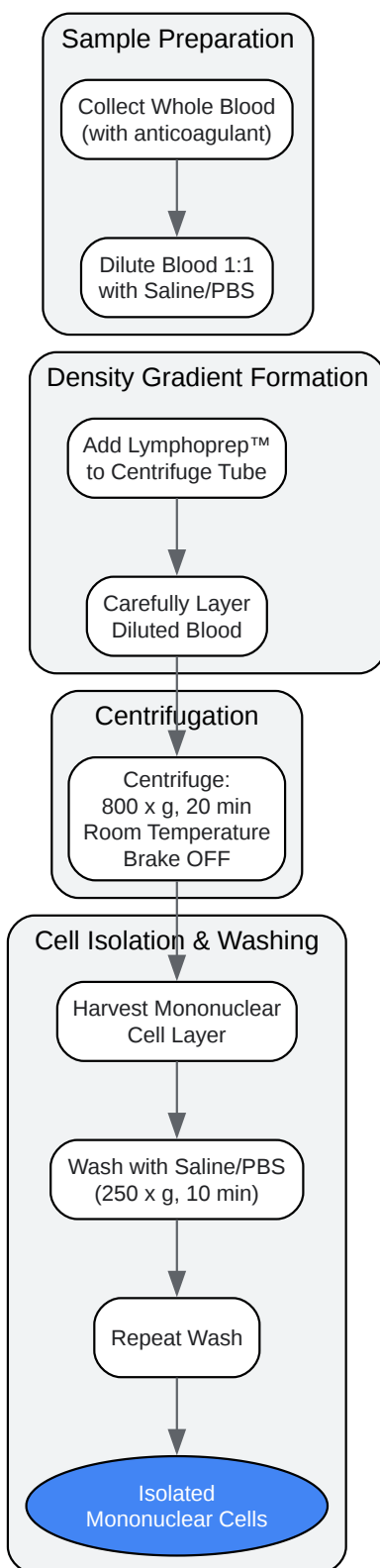
Protocol:

- Blood Dilution: Dilute the whole blood with an equal volume of 0.9% NaCl or PBS with 2% FBS.[7][14] For example, mix 5 mL of whole blood with 5 mL of saline.
- Layering:
 - Carefully dispense **Lymphoprep**[™] into a centrifuge tube. The volume of **Lymphoprep**[™] should be half the volume of the diluted blood (e.g., 3 mL of **Lymphoprep**[™] for 6 mL of diluted blood).[7]
 - Gently layer the diluted blood on top of the **Lymphoprep**[™], taking care to minimize mixing of the two layers.[9][14] This can be achieved by slowly pipetting the diluted blood against the side of the tube.
- Centrifugation:
 - Centrifuge the tubes at 800 x g for 20 minutes at room temperature in a swing-out rotor.[7][8]
 - If the blood sample has been stored for more than 2 hours, increase the centrifugation time to 30 minutes.[7][8][9][10]
 - Ensure the centrifuge brake is turned off to prevent disruption of the cell layers upon deceleration.[9][14]
- Harvesting Mononuclear Cells:

- After centrifugation, a distinct band of mononuclear cells will be visible at the interface between the plasma and the **Lymphoprep™** layer.^[7]
- Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.
- Using a clean pipette, carefully collect the mononuclear cell layer and transfer it to a new centrifuge tube.^[7]
- Washing the Cells:
 - Dilute the harvested mononuclear cells with at least 3 volumes of 0.9% NaCl or PBS.
 - Centrifuge at 250 x g for 10 minutes to pellet the cells.^{[7][8]} This step helps to remove platelets, plasma, and the density gradient medium.
 - Discard the supernatant and resuspend the cell pellet in fresh washing buffer.
 - Repeat the washing step at least once to ensure high purity. The erythrocyte contamination in the final mononuclear cell fraction is typically between 1-5%.^[7]

Visualizations

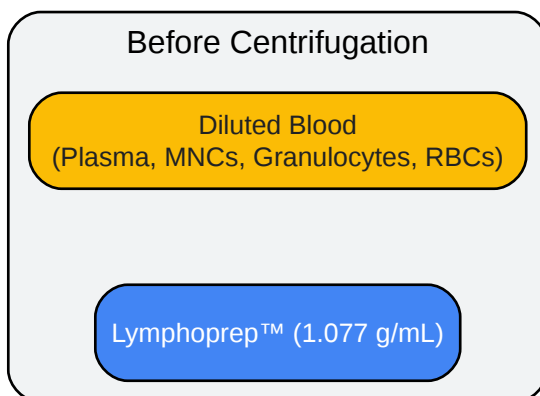
Diagram 1: Experimental Workflow for Lymphocyte Separation



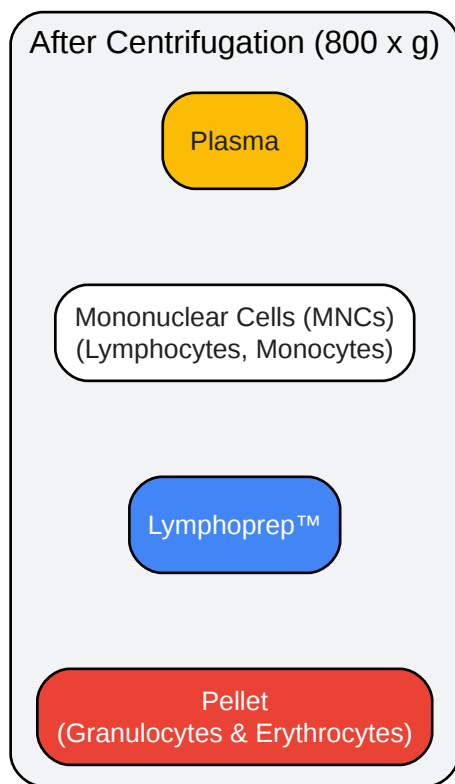
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Caption: Workflow for isolating mononuclear cells using **Lymphoprep™**.

Diagram 2: Principle of Density Gradient Centrifugation



Centrifugation

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